molecular formula C3H8ClF2N B591902 2,2-Difluoro-N-methylethanamine hydrochloride CAS No. 139364-36-6

2,2-Difluoro-N-methylethanamine hydrochloride

Cat. No. B591902
CAS RN: 139364-36-6
M. Wt: 131.551
InChI Key: RWYRUDPAALLKPX-UHFFFAOYSA-N
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Description

2,2-Difluoro-N-methylethanamine hydrochloride is a chemical compound with the CAS Number: 139364-36-6 . It has a molecular weight of 131.55 and its molecular formula is C3H8CLF2N .


Molecular Structure Analysis

The InChI code for 2,2-Difluoro-N-methylethanamine hydrochloride is 1S/C3H7F2N.ClH/c1-6-2-3(4)5;/h3,6H,2H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

2,2-Difluoro-N-methylethanamine hydrochloride is an off-white powder . It should be stored at 0-8°C .

Scientific Research Applications

Fluorinated Chemical Degradation and Environmental Fate

  • Microbial Degradation of Polyfluoroalkyl Chemicals : Research indicates that polyfluoroalkyl chemicals, which share structural similarities with 2,2-Difluoro-N-methylethanamine hydrochloride due to their fluorine content, undergo microbial degradation in the environment. This degradation can lead to the formation of perfluoroalkyl acids, raising concerns about their persistence and toxicological profiles in natural ecosystems (Liu & Avendaño, 2013).

  • Perfluoroalkyl and Polyfluoroalkyl Substances in Water Treatment : Studies on the behavior and fate of perfluoroalkyl substances (PFASs) in drinking water treatment processes suggest that conventional treatment methods do not substantially remove these compounds. This research highlights the resilience of fluorinated compounds to degradation and their potential impact on water quality (Rahman, Peldszus, & Anderson, 2014).

Chemical Reactions and Speciation

  • CF Bond Activation in Aliphatic Fluorides : The review on C-F bond activation provides insights into methodologies for synthesizing fluorinated building blocks, which could be relevant for compounds like 2,2-Difluoro-N-methylethanamine hydrochloride. These methodologies offer routes to both fluorinated and non-fluorinated products, suggesting applications in synthetic chemistry (Shen et al., 2015).

  • Speciation of Aqueous Hydrogen Fluoride : The speciation study of aqueous hydrogen fluoride at various temperatures provides fundamental insights into the behavior of fluorine-containing compounds in solution. Understanding the speciation and behavior of such compounds can inform their applications and environmental impact assessments (Guendouzi, Faridi, & Khamar, 2019).

Environmental and Health Considerations

  • Toxicity and Environmental Impact of Fluorinated Alternatives : Research on novel fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs) reveals their systemic organ toxicities and environmental persistence. This work underscores the need for careful consideration of the health and ecological impacts of fluorinated compounds, including those related to 2,2-Difluoro-N-methylethanamine hydrochloride (Wang et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305+351+338, and P302+352 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, rinsing cautiously with water for several minutes in case of contact with eyes, and washing with plenty of soap and water if it comes into contact with skin or hair.

properties

IUPAC Name

2,2-difluoro-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N.ClH/c1-6-2-3(4)5;/h3,6H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYRUDPAALLKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672584
Record name 2,2-Difluoro-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-N-methylethanamine hydrochloride

CAS RN

139364-36-6
Record name 2,2-Difluoro-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-difluoroethyl)(methyl)amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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